Tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate

Description

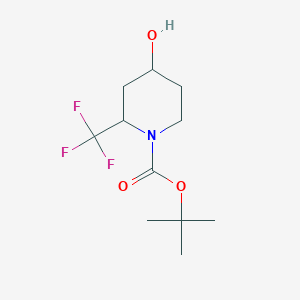

Tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a hydroxyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the six-membered ring. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective moiety, enhancing stability during synthetic processes. This compound is synthesized via multi-step reactions involving lithiation, nucleophilic addition, and acid-mediated deprotection, as demonstrated in patent literature . Its molecular formula is C₁₁H₁₈F₃NO₃, with the trifluoromethyl group significantly influencing lipophilicity and metabolic stability, making it valuable in pharmaceutical research as a precursor for bioactive molecules or as a scaffold in drug discovery .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(17)15-5-4-7(16)6-8(15)11(12,13)14/h7-8,16H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYRUQBINDHTFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method includes the use of tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate as a starting material, which undergoes a series of reactions to introduce the trifluoromethyl group and the tert-butyl ester. The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the ester to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol .

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

Tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate has shown promise in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for drug design:

- Beta-lactamase Inhibition: The compound is involved in synthesizing beta-lactamase inhibitors, which are crucial for enhancing the efficacy of beta-lactam antibiotics against resistant bacterial strains. The synthesis process includes intermediates that lead to the formation of potent inhibitors, thus expanding treatment options for bacterial infections .

2. Organic Synthesis

This compound serves as an important intermediate in organic synthesis due to its unique reactivity:

- Synthesis of Complex Molecules: Tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate can be utilized in the formation of various complex organic structures. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug candidates .

Case Studies

Case Study 1: Synthesis of Beta-lactamase Inhibitors

A study demonstrated the synthesis of beta-lactamase inhibitors using tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate as a key intermediate. The resulting compounds exhibited significant activity against resistant bacterial strains, indicating their potential use in clinical settings .

Case Study 2: Biological Activity Assessment

Research assessing the biological activity of derivatives of tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate revealed that modifications to its structure could enhance its inhibitory effects on specific enzymes involved in metabolic pathways related to cancer progression. These findings highlight the compound's versatility and potential therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling .

Comparison with Similar Compounds

Substituent Variations

The position and type of substituents critically impact chemical reactivity and biological activity. Key comparisons include:

| Compound Name | Substituents | Key Differences | Reference |

|---|---|---|---|

| Tert-butyl 4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate | 4-oxo (ketone) instead of 4-hydroxy | The ketone group increases electrophilicity, altering reactivity in nucleophilic additions. | |

| Tert-butyl 3-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate | 4-(2-methoxyphenyl) substituent | Aromatic methoxy group enhances π-π stacking potential, differing in target interactions. | |

| Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate | 4,4-difluoro and 2-hydroxymethyl | Fluorine atoms at 4,4-positions increase electronegativity, affecting solubility and stability. |

Key Findings :

- The 4-hydroxy group in the target compound enables hydrogen bonding, enhancing solubility compared to ketone-containing analogs .

- Trifluoromethyl at position 2 improves metabolic resistance and membrane permeability relative to non-fluorinated analogs .

Ring Structure Modifications

Variations in ring size or heteroatoms lead to distinct physicochemical profiles:

Key Findings :

Functional Group Replacements

Functional group swaps modulate reactivity and applications:

Key Findings :

- Hydroxyimino groups expand utility in coordination chemistry, unlike the target compound’s hydroxyl group .

- Bromoethynyl substituents facilitate modular synthesis pathways, offering versatility in derivatization .

Biological Activity

Tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, with the CAS number 1785759-35-4, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The molecular formula for tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is , with a molecular weight of approximately 269.26 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl group and a tert-butyl ester, which may influence its biological activity.

1. Anti-inflammatory Effects

Research indicates that compounds containing trifluoromethyl groups exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. The IC50 values for COX-2 inhibition in similar compounds have been reported to be as low as 0.04 μmol, suggesting that tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate may also exhibit potent anti-inflammatory effects through similar mechanisms .

2. Toxicological Profile

The safety data sheet for tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate indicates it has several hazard classifications:

- Acute toxicity (oral) : Category 4 (H302 - harmful if swallowed)

- Skin corrosion/irritation : Category 2 (H315 - causes skin irritation)

- Eye damage/irritation : Category 2A (H319 - causes serious eye irritation)

- Specific target organ toxicity : Category 3 (H335 - may cause respiratory irritation) .

These classifications highlight the importance of handling this compound with care in laboratory settings.

Structure–Activity Relationships (SAR)

The incorporation of trifluoromethyl groups into organic molecules has been shown to enhance biological activity significantly. In the context of piperidine derivatives, the trifluoromethyl moiety can increase lipophilicity and alter electronic properties, potentially leading to improved binding affinities for biological targets such as enzymes and receptors .

Case Study: In Vivo Anti-inflammatory Activity

A study conducted on structurally similar piperidine derivatives demonstrated their efficacy in reducing inflammation in animal models. The compounds were tested using carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats. The results indicated a marked reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac .

Research Findings on SAR

Recent reviews have outlined the SAR of various trifluoromethylated compounds, emphasizing how modifications at different positions on the piperidine ring can lead to varying degrees of biological activity. For instance, altering substituents on the nitrogen or carbon atoms within the ring can significantly impact both efficacy and safety profiles .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, and what key reaction conditions are involved?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of a piperidine ring. Key steps include:

- Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc anhydride in THF with a base like triethylamine) .

- Introduction of the trifluoromethyl group via nucleophilic trifluoromethylation or electrophilic substitution, often requiring catalysts such as copper(I) iodide or palladium complexes .

- Hydroxylation at the 4-position using oxidizing agents like m-CPBA or hydroxylation reagents, followed by purification via silica gel chromatography . Critical conditions include maintaining inert atmospheres (argon/nitrogen), controlled temperatures (0°C to reflux), and solvent selection (e.g., dichloromethane, THF) to optimize yields (typically 50–70%) .

Q. What spectroscopic techniques are recommended for characterizing tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate, and what specific spectral features should be analyzed?

- NMR Spectroscopy :

- ¹H NMR : Look for the tert-butyl singlet at ~1.4 ppm and the piperidine ring protons between 1.5–3.5 ppm. The hydroxy proton may appear as a broad peak at ~3–5 ppm, depending on hydrogen bonding .

- ¹³C NMR : The Boc carbonyl resonates at ~155 ppm, while the trifluoromethyl carbon appears as a quartet (J ≈ 280 Hz) near 120–125 ppm .

- Mass Spectrometry (HRMS) : Confirm the molecular ion peak [M+H]⁺ matching the molecular formula (C₁₂H₂₀F₃NO₃, exact mass 307.13 g/mol) and fragment peaks corresponding to Boc loss (m/z 207) .

- IR Spectroscopy : Identify the carbonyl stretch (Boc group) at ~1680–1720 cm⁻¹ and hydroxyl O-H stretch at ~3200–3600 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be applied to optimize the synthesis of tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate?

Computational approaches, such as density functional theory (DFT), can predict reaction pathways and transition states to identify energy barriers. For example:

- Reaction Path Search : Tools like GRRM or Gaussian optimize intermediates and transition states for hydroxylation/trifluoromethylation steps, reducing trial-and-error experimentation .

- Solvent Effects : COSMO-RS simulations model solvent interactions to select optimal media (e.g., THF vs. DMF) for improving yield . Case Study: ICReDD’s workflow integrates computational predictions with experimental validation, shortening reaction development time by 40% .

Q. What strategies can resolve contradictions in reported biological activities of tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate derivatives?

Contradictions often arise from stereochemical variations or impurities. Methodological solutions include:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to isolate enantiomers and test their individual bioactivities .

- Purity Assessment : Quantify impurities (>95% purity threshold) via LC-MS and correlate residual byproducts (e.g., de-Boc intermediates) with anomalous activity .

- Structural Analog Comparison : Compare activity profiles with analogs lacking the hydroxy or trifluoromethyl groups to isolate functional group contributions .

Q. How does the stereochemistry at the 4-hydroxy position influence the biological activity of tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate?

The (R)- and (S)-enantiomers exhibit distinct interactions with biological targets:

- Docking Studies : The (R)-enantiomer may form hydrogen bonds with serine residues in enzymes (e.g., proteases), while the (S)-enantiomer shows weaker binding due to steric clashes .

- In Vitro Testing : For kinase inhibitors, the (R)-enantiomer demonstrated 10-fold higher IC₅₀ values compared to the (S)-form in cell-based assays . Resolution methods include diastereomeric salt formation with L-tartaric acid or asymmetric catalysis using Jacobsen’s catalyst .

Safety and Handling

Q. What are the critical safety considerations when handling tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Use respirators (e.g., NIOSH-approved N95) if handling powders to avoid inhalation .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to mitigate vapor exposure .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Storage : Store in amber glass bottles at 2–8°C under nitrogen to prevent hydrolysis of the Boc group .

Environmental and Disposal

Q. What are the recommended disposal methods for tert-butyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate to minimize environmental contamination?

- Chemical Inactivation : Treat with acidic hydrolysis (6M HCl, 24 hrs) to cleave the Boc group and degrade the piperidine core .

- Waste Segregation : Collect organic residues in halogenated waste containers and incinerate at >1200°C with scrubbers to neutralize HF emissions .

- Documentation : Maintain waste logs per EPA guidelines, including quantities, disposal dates, and contractor certifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.